molecular formula C11H14BrNS B15262764 N-(3-bromophenyl)thian-3-amine

N-(3-bromophenyl)thian-3-amine

Cat. No.: B15262764
M. Wt: 272.21 g/mol
InChI Key: BPJBCGDBMQQIIX-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)thian-3-amine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a thian-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)thian-3-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the formation of carbon-carbon bonds. The process generally involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve automated synthesis techniques, such as the radiosynthesis method used for similar compounds. This method includes nucleophilic displacement reactions and purification steps to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: N-(3-bromophenyl)thian-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a phenylthian-3-amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenylthian-3-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-bromophenyl)thian-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)thian-3-amine involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: N-(3-bromophenyl)thian-3-amine is unique due to its specific substitution pattern and the presence of the thian-3-amine moiety

Properties

Molecular Formula

C11H14BrNS

Molecular Weight

272.21 g/mol

IUPAC Name

N-(3-bromophenyl)thian-3-amine

InChI

InChI=1S/C11H14BrNS/c12-9-3-1-4-10(7-9)13-11-5-2-6-14-8-11/h1,3-4,7,11,13H,2,5-6,8H2

InChI Key

BPJBCGDBMQQIIX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)NC2=CC(=CC=C2)Br

Origin of Product

United States

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